
2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide” is a chemical compound . It has a molecular formula of CHClFNO .
Synthesis Analysis
Thiophene derivatives have been synthesized using various strategies . Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Molecular Structure Analysis
The molecular structure of “this compound” includes elements such as carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen . The average mass of the molecule is 173.572 Da, and the mono-isotopic mass is 173.004364 Da .Scientific Research Applications
Spectral Properties and Solvent Effects
The solvent effect on the absorption and fluorescence spectra of biologically active Carboxamides, including those similar to 2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide, has been extensively studied. Research demonstrates that the solvent polarity significantly influences the spectral properties of these compounds. This knowledge is crucial for understanding the photochemical and photophysical behavior of these molecules in various environments, laying the groundwork for their application in biochemical sensors and molecular probes (Patil et al., 2011).
Synthesis and Spectral Linearity
The synthesis of various Carboxamide derivatives, including structures similar to this compound, has been achieved through solvent-free condensation methods. These methods not only enhance the yield but also provide a cleaner approach to synthesis. The spectral data of these compounds, such as infrared and NMR chemical shifts, have been methodically correlated with substituent constants, offering insights into the effects of different substituents on spectral properties (Thirunarayanan & Sekar, 2013).
Antimicrobial and Antitubercular Applications
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies have shown these compounds to exhibit significant activity against various microbial strains. In particular, certain analogs have demonstrated promising antitubercular potential, indicating their possible use in the treatment of tuberculosis (Marvadi et al., 2020).
Molecular Modification and Drug Development
Molecular modification of known antimycobacterial compounds has led to the synthesis of novel Carboxamide derivatives. These compounds have been assessed for their inhibitory activity against Mycobacterium tuberculosis, with some showing potency superior to existing medications. This suggests their potential as new therapeutic agents in the fight against tuberculosis (Nallangi et al., 2014).
Structural and Crystallographic Studies
The structural elucidation of Carboxamide compounds is fundamental to understanding their chemical behavior and potential applications. Studies involving X-ray crystallography provide detailed insights into the molecular and crystal structure, enhancing our understanding of their chemical properties and potential applications in various scientific fields (Abbasi et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide is myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins .
Mode of Action
The compound enters cancer cells effectively and causes DNA damage while simultaneously downregulating Mcl-1 to prompt a conspicuous apoptotic response . This dual action of causing DNA damage and promoting apoptosis makes it highly effective against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .
Biochemical Pathways
The compound affects the apoptosis and DNA damage repair pathways. By downregulating Mcl-1, it impairs the progression of apoptosis and promotes DNA damage . This leads to a decrease in the resistance factors of cancer cells for cisplatin .
Result of Action
The result of the compound’s action is a high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . It causes DNA damage and promotes apoptosis, leading to the death of cancer cells .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorobenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2S/c13-7-2-1-3-8(14)9(7)11(18)16-12-6(10(15)17)4-5-19-12/h1-5H,(H2,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOIQNXIVQBWEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C=CS2)C(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

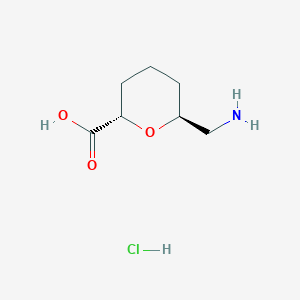
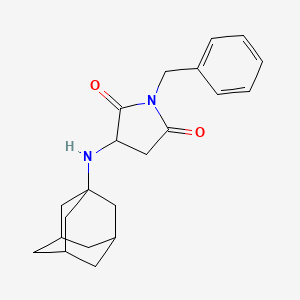
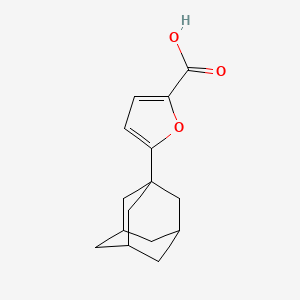
![(4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2418122.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2418125.png)
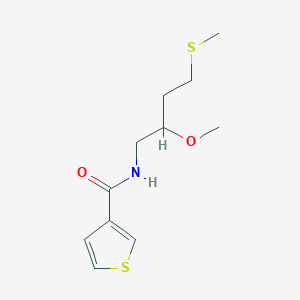
![(E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2418129.png)
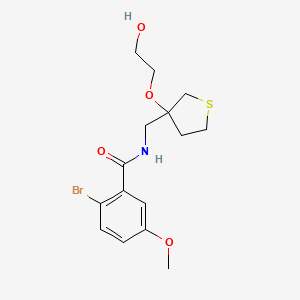
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418131.png)
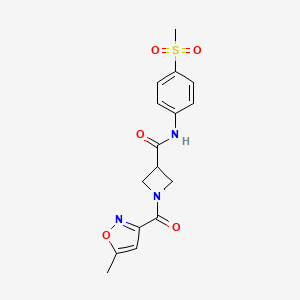
![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2418133.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2418135.png)
